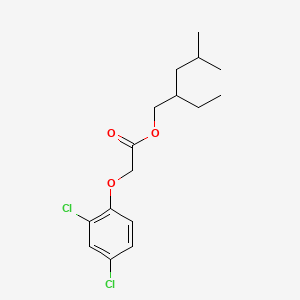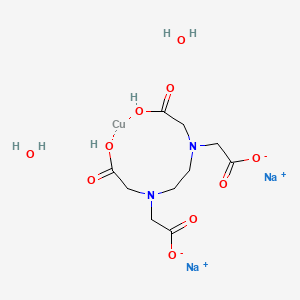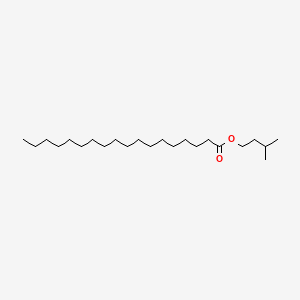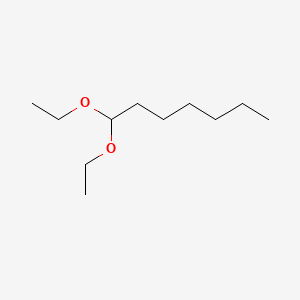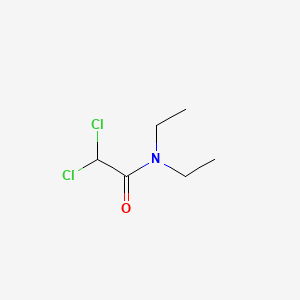
4-Methyl-3-pentenal
Vue d'ensemble
Description
4-Methyl-3-pentenal is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 3-Pentenal, 4-methyl-, this compound, and Pyroterebaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H10O . Its average mass is 98.143 Da and its monoisotopic mass is 98.073166 Da .Applications De Recherche Scientifique
Energy Storage Applications
4-Methyl-3-pentenal, or its related compound poly-4-methyl-1-pentene, is extensively researched for its application in energy storage. This polymer, due to its dielectric properties similar to biaxially oriented polypropylene (BOPP), is a promising material for electrical capacitors. Its suitability for high-energy density capacitors, high breakdown strength, low dielectric loss, and high-temperature operation makes it an area of active research (Ghule, Laad, & Tiwari, 2021).
Polymerization and Structural Analysis
Research has been conducted on the polymerization mechanisms and structural analysis of 4-methyl-1-pentene, a closely related compound to this compound. Studies have explored the cationic polymerization process and analyzed the resultant polymer structures, contributing valuable insights into the behavior of these polymers under various conditions (Wanless & Kennedy, 1965).
Isomerization Studies
The isomerization of 4-methyl-1-pentene, closely related to this compound, has been investigated for its kinetics and reaction mechanisms. This research helps understand the behavior of this compound under various catalytic systems, crucial for its applications in various industrial processes (Mitkova, Kurtev, Ganev, & Taube, 1995).
Electronic Structure Investigations
In-depth studies have been conducted on the electronic structure of 4-methyl-3-penten-2-one, a compound structurally similar to this compound. These studies involve UV–Visible and NMR spectroscopic studies and DFT calculations, offering critical insights into the electronic properties and reactivity of these types of compounds (Arjunan, Jayaprakash, Santhanam, Govindaraja, & Mohan, 2012).
Advanced Polymer Processing
The processing of isotactic poly(4-methyl-1-pentene), a compound similar to this compound, has been researched for its potential in creating fibrous membranes. This study has significant implications for medical and industrial applications, where the micro- or nanofibers of this polymer could be highly beneficial (Lee, Givens, Chase, & Rabolt, 2006).
Safety and Hazards
4-Methyl-3-pentenal is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge .
Propriétés
IUPAC Name |
4-methylpent-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHXJVFTDWEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201861 | |
| Record name | 4-Methyl-3-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5362-50-5 | |
| Record name | 4-Methyl-3-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)
![[(2,4-Dinitrophenyl)thio]acetic acid](/img/structure/B1614632.png)
